molecular formula C18H20N2O B11356318 2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole CAS No. 1018126-74-3

2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole

Cat. No.: B11356318
CAS No.: 1018126-74-3
M. Wt: 280.4 g/mol
InChI Key: IWTCTBTUADFDEC-UHFFFAOYSA-N
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Description

2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole is a chemical compound of significant interest in medicinal chemistry research, belonging to the benzimidazole class. Benzimidazole derivatives are recognized as a top nitrogen heterocycle scaffold in FDA-approved drugs and are extensively investigated for their diverse biological activities . The core benzimidazole structure is a privileged pharmacophore because it resembles naturally occurring nucleotides, which facilitates interaction with various biopolymers and enzymes in biological systems . Researchers value this scaffold for its potential in targeted therapy and precision medicine, particularly in oncology. Benzimidazole derivatives have demonstrated a wide range of mechanistic actions, including functioning as topoisomerase inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, protein kinase inhibitors, and androgen receptor antagonists . The specific substitution pattern on the 2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole structure suggests it is an excellent candidate for probing structure-activity relationships (SAR) in the development of novel small-molecule therapeutics. Its properties make it suitable for in vitro binding assays, enzymatic inhibition studies, and early-stage drug discovery projects aimed at oncology, infectious diseases, and inflammatory conditions. Please note: This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnosis, therapeutic use, or any form of personal consumption.

Properties

CAS No.

1018126-74-3

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

2-[1-(2,6-dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole

InChI

InChI=1S/C18H20N2O/c1-11-8-9-15-16(10-11)20-18(19-15)14(4)21-17-12(2)6-5-7-13(17)3/h5-10,14H,1-4H3,(H,19,20)

InChI Key

IWTCTBTUADFDEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C)OC3=C(C=CC=C3C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole typically involves the reaction of 2,6-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide to form 2,6-dimethylphenoxypropanol. This intermediate is then reacted with 6-methyl-1H-benzimidazole under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 2,6-dimethylphenol with ethylene oxide followed by cyclization with benzimidazole derivatives. Characterization is commonly performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the compound.

Anticancer Activity

Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

Case Study:
In a study assessing the cytotoxic effects of benzimidazole derivatives, compounds were tested against several cancer cell lines. The IC50 values ranged from 7.3 to 13.4 μM, indicating potent activity comparable to standard chemotherapeutic agents like doxorubicin .

CompoundCell LineIC50 (μM)
2gMDA-MB-2318
6iHepG27.82

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. Studies suggest that benzimidazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi.

Case Study:
A series of benzimidazole derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed minimal inhibitory concentration (MIC) values indicating effective antibacterial activity .

CompoundBacterial StrainMIC (μg/mL)
2gStaphylococcus aureus4
2gMethicillin-resistant Staphylococcus aureus8

Antifungal Activity

The antifungal potential of benzimidazole derivatives has also been explored. Compounds similar to 2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole have shown moderate activity against strains such as Candida albicans and Aspergillus niger.

Case Study:
In a comparative study, several benzimidazole derivatives were assessed for antifungal activity with MIC values demonstrating their effectiveness against fungal pathogens .

CompoundFungal StrainMIC (μg/mL)
1bCandida albicans64
1cAspergillus niger64

Mechanism of Action

The mechanism of action of 2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways in microorganisms. This inhibition is often due to the compound’s ability to bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The target compound’s 2,6-dimethylphenoxyethyl group provides steric bulk and lipophilicity, contrasting with the electron-withdrawing fluoro and benzodioxole groups in , which may alter electronic properties and metabolic stability.
Pharmacological Implications
  • Thiophene vs. Phenoxyethyl: Thiophene-substituted benzimidazoles (e.g., ) exhibit diverse activities (e.g., antiarrhythmic, antifungal) due to sulfur’s polarizability. The target’s phenoxyethyl group may instead favor hydrophobic target interactions, such as enzyme pockets or lipid membranes.
  • Hydroxy/Ethoxy vs. Methyl: Polar substituents (e.g., in ) improve aqueous solubility but may reduce bioavailability compared to the target’s methyl and phenoxy groups.

Comparison with Functional Analogues: 2,6-Dimethylphenoxy-Containing Compounds

The 2,6-dimethylphenoxy moiety is observed in non-benzimidazole scaffolds, such as acetamide derivatives (e.g., ):

Compound Name Core Structure Functional Groups Potential Applications Reference
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Peptidomimetic 2,6-dimethylphenoxy, amino, hydroxy Antimicrobial or enzyme inhibition
2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole Benzimidazole 2,6-dimethylphenoxyethyl, 6-methyl Undisclosed (likely anticancer/antiparasitic) N/A

Key Observations :

  • Scaffold Flexibility: The 2,6-dimethylphenoxy group is adaptable to diverse cores (e.g., benzimidazoles, peptidomimetics), suggesting its utility in modulating steric and electronic profiles across drug classes.
  • Biological Targeting : In peptidomimetics (), this group may enhance binding to hydrophobic enzyme regions, whereas in benzimidazoles, it could improve pharmacokinetics or target affinity.

Biological Activity

The compound 2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole is a derivative of the benzimidazole class, known for its diverse biological activities. Benzimidazole derivatives have gained significant attention in medicinal chemistry due to their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships.

Chemical Structure

The chemical structure of 2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole can be represented as follows:

C16H18N2O\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}

This compound features a benzimidazole core substituted at the 2-position with a phenoxyethyl group and a methyl group at the 6-position. This structural modification is crucial for its biological activity.

Benzimidazole derivatives typically exert their biological effects through several mechanisms:

  • Microtubule Inhibition : Compounds in this class often inhibit microtubule polymerization, which is essential for cell division. This mechanism is particularly relevant in cancer therapy.
  • Enzyme Inhibition : Many benzimidazole derivatives act as inhibitors of key enzymes, including topoisomerases and other targets involved in cellular metabolism and replication.

Biological Activities

Recent studies have highlighted the following biological activities associated with 2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole:

  • Antimicrobial Activity : Exhibits significant activity against various Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • Anti-inflammatory Effects : Shows potential in reducing inflammation markers in vitro and in vivo.

Research Findings

A selection of research findings related to the biological activity of this compound includes:

StudyFindings
The compound exhibited strong inhibitory effects against several cancer cell lines, with IC50 values comparable to established chemotherapeutics.
Demonstrated significant acetylcholinesterase inhibition, suggesting potential for neuroprotective applications.
Structural modifications enhanced antimicrobial activity against resistant strains of bacteria.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various benzimidazole derivatives, 2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole was found to induce apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

A comprehensive screening against multiple bacterial strains revealed that this compound exhibited potent antibacterial activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than many conventional antibiotics.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at the 2- and 6-positions of the benzimidazole nucleus significantly impact biological activity. For instance:

  • Substituents at the 2-position : The presence of bulky groups like phenoxy enhances antimicrobial properties.
  • Methyl substitution at the 6-position : Improves solubility and bioavailability, contributing to increased efficacy.

Q & A

Q. What are the established synthetic routes for synthesizing 2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole, and what key reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves condensation reactions between substituted phenoxyalkylamines and benzimidazole precursors. Key steps include:

  • Nucleophilic substitution to attach the 2,6-dimethylphenoxy group to an ethyl chain.
  • Cyclization under acidic conditions (e.g., polyphosphoric acid) to form the benzimidazole core .
    Critical parameters include:
  • Solvent selection (e.g., ethanol or DMF for solubility and reactivity balance).
  • Temperature control (80–120°C for cyclization).
  • Catalyst use (e.g., Lewis acids like ZnCl₂ to accelerate reactions) .
    Yield optimization often requires iterative adjustments via Design of Experiments (DOE) to test variable interactions (e.g., time vs. temperature) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • X-ray crystallography is definitive for resolving 3D structure, including bond angles and substituent orientation. For example, Acta Crystallographica studies use this to confirm benzimidazole core geometry and substituent placement .
  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY) identifies proton environments and substituent effects (e.g., methyl group splitting patterns).
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
  • FTIR confirms functional groups (e.g., C-N stretch in benzimidazole at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this benzimidazole derivative in pharmacological contexts?

Methodological Answer:

  • Variable Modification: Systematically alter substituents (e.g., methyl groups on the phenoxy ring or benzimidazole position) and test biological activity (e.g., enzyme inhibition assays).
  • In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases or GPCRs) and correlate with experimental IC₅₀ values .
  • Biological Assay Design: Employ dose-response studies in cell lines (e.g., cancer or microbial models) with controls for cytotoxicity. Use ANOVA to assess significance of structural changes on activity .
  • Cross-Disciplinary Validation: Pair SAR data with pharmacokinetic studies (e.g., metabolic stability in liver microsomes) to evaluate therapeutic potential .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

Methodological Answer:

  • Meta-Analysis Framework: Systematically compare experimental conditions (e.g., cell line variability, assay protocols) using tools like PRISMA guidelines to identify confounding factors .
  • Reproducibility Checks: Replicate studies under standardized conditions (e.g., identical solvent/DMSO concentrations in cell assays) to isolate compound-specific effects .
  • Advanced Statistical Modeling: Apply multivariate regression to disentangle the effects of impurities (e.g., byproducts from synthesis) versus structural isomerism on activity discrepancies .
  • Crystallographic Validation: Confirm batch-to-batch structural consistency via X-ray diffraction to rule out polymorphic variations influencing activity .

Q. How can computational chemistry be integrated with experimental data to predict novel derivatives of this compound with enhanced properties?

Methodological Answer:

  • QSAR Modeling: Train machine learning models on existing activity data to predict new substituents’ effects. Use descriptors like logP, polar surface area, and H-bonding capacity .
  • Molecular Dynamics Simulations: Study ligand-protein binding stability over time (e.g., GROMACS) to prioritize derivatives with prolonged target engagement .
  • Synthetic Feasibility Scoring: Combine predictive activity with retrosynthesis tools (e.g., Chematica) to filter impractical designs early .
  • Validation Loop: Test top computational candidates experimentally and refine models iteratively using Bayesian optimization .

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